3-(4-Ethynyl-2-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(4-Ethynyl-2-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of an azetidine ring, a phenoxymethyl group, and a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethynyl-2-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route is as follows:
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Formation of the Phenoxymethyl Intermediate: : The synthesis begins with the preparation of the phenoxymethyl intermediate. This can be achieved by reacting 4-ethynyl-2-methylphenol with an appropriate alkylating agent, such as chloromethyl methyl ether, in the presence of a base like potassium carbonate.
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Azetidine Ring Formation: : The phenoxymethyl intermediate is then subjected to a cyclization reaction to form the azetidine ring. This can be accomplished by reacting the intermediate with an azetidine precursor, such as azetidine-1-carboxylic acid, under suitable conditions, such as heating in the presence of a dehydrating agent like thionyl chloride.
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Esterification: : The final step involves the esterification of the azetidine-1-carboxylic acid with tert-butyl alcohol. This can be carried out using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the desired tert-butyl ester.
Industrial Production Methods
Industrial production of 3-(4-Ethynyl-2-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethynyl-2-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols), and solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives of the original compound.
Scientific Research Applications
3-(4-Ethynyl-2-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:
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Medicinal Chemistry: : The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure may interact with specific biological targets, making it a candidate for drug discovery and development.
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Material Science: : The compound’s structural features make it of interest in the design and synthesis of novel materials with specific properties, such as polymers or nanomaterials.
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Biological Research: : The compound can be used as a tool in biological research to study the effects of specific structural modifications on biological activity and interactions with biomolecules.
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Industrial Applications: : The compound may find applications in various industrial processes, such as the synthesis of specialty chemicals or as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-Ethynyl-2-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The interaction can involve binding to the active site of an enzyme, modulating receptor activity, or altering ion channel function. The exact pathways and molecular targets involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-(4-Ethynylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester: Similar structure but lacks the methyl group on the phenyl ring.
3-(4-Methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester: Similar structure but lacks the ethynyl group on the phenyl ring.
3-(4-Ethynyl-2-methylphenoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: Similar structure but contains a pyrrolidine ring instead of an azetidine ring.
Uniqueness
3-(4-Ethynyl-2-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to the combination of its azetidine ring, ethynyl group, and tert-butyl ester functional group. This combination imparts specific chemical and physical properties that differentiate it from similar compounds. The presence of the ethynyl group, in particular, can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H23NO3 |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
tert-butyl 3-[(4-ethynyl-2-methylphenoxy)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C18H23NO3/c1-6-14-7-8-16(13(2)9-14)21-12-15-10-19(11-15)17(20)22-18(3,4)5/h1,7-9,15H,10-12H2,2-5H3 |
InChI Key |
LGCRQNLPPKMGHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)OCC2CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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